Norvaline (2-Aminopentanoic acid) is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. [] It is a straight-chain, hydrophobic amino acid, isomeric with valine. [] Norvaline is known to accumulate in Escherichia coli under hypoxic conditions, reaching millimolar concentrations. []
Therapeutic Development: Given its potent arginase inhibitory activity, further research is warranted to explore its potential as a therapeutic agent for various conditions, including Alzheimer's disease, [, ] metabolic syndrome, [] hypertension, [] and cancer. []
Elucidating the Role of Norvaline in Hypoxia: Research is needed to understand the physiological role of Norvaline accumulation in Escherichia coli under hypoxic conditions. [] Determining its role in bacterial survival and adaptation to low oxygen levels could provide insights into microbial physiology.
Developing Norvaline-Based Biosensors: Norvaline's unique interaction with specific enzymes, especially LeuRS, can be exploited for developing biosensors. [] By engineering LeuRS mutants with altered Norvaline specificity, researchers could create biosensors for detecting Norvaline levels in various contexts, including microbial cultures, cell cultures, and biological samples.
Expanding Applications in Material Science: Further research is necessary to fully explore the potential of Norvaline-based metal complexes in material science. [, ] Synthesizing novel complexes with tailored properties could lead to the development of new materials with applications in drug delivery, catalysis, sensing, and other fields.
DL-Norvaline can be derived from various natural sources, including certain bacteria and fungi, where it accumulates under specific metabolic conditions. For instance, it has been observed that Escherichia coli produces norvaline when subjected to oxygen limitation, which leads to the accumulation of pyruvate and subsequent metabolic overflow reactions involving branched-chain amino acid pathways .
DL-Norvaline is classified under branched-chain amino acids, which also include leucine and isoleucine. It exists in two enantiomeric forms: D-norvaline and L-norvaline, with the DL designation indicating a racemic mixture of both forms.
The synthesis of DL-norvaline can be achieved through several methods:
DL-Norvaline's molecular structure features a five-carbon chain with an amino group attached to the second carbon. The structural formula can be represented as follows:
DL-Norvaline participates in various chemical reactions typical of amino acids:
The mechanism of action for DL-norvaline primarily involves its role as an inhibitor in protein synthesis pathways:
DL-Norvaline exhibits several notable physical and chemical properties:
DL-Norvaline finds applications across various scientific fields:
DL-Norvaline (C₅H₁₁NO₂) crystallizes in a monoclinic system with space group C2/c (space group number 15), containing eight molecules per unit cell in the zwitterionic configuration. This crystalline arrangement features bilayers stabilized by hydrogen bonding networks, with lattice parameters refined as: a = 30.4919(3) Å, b = 4.7871(5) Å, c = 9.8773(4) Å, and β = 90°. The unit cell volume is 1426.2 ų under ambient conditions [2] [7]. The linear alkyl side chain (n-propyl group) adopts an extended conformation parallel to the b-axis, facilitating dense packing within hydrophobic layers. This structural motif is characteristic of quasi-racemic aliphatic amino acids and serves as a prototype for studying polymorphism in linear-chain amino acids [7].
Table 1: Crystallographic Parameters of DL-Norvaline at Ambient Conditions
Parameter | Value | Description |
---|---|---|
Space Group | C2/c | Monoclinic crystal system |
a (Å) | 30.4919(3) | Unit cell length |
b (Å) | 4.7871(5) | Unit cell width |
c (Å) | 9.8773(4) | Unit cell height |
β (°) | 90 | Monoclinic angle |
Volume (ų) | 1426.2 | Unit cell volume |
Z | 8 | Molecules per unit cell |
The zwitterionic DL-norvaline molecules form six distinct intermolecular hydrogen bonds per molecule, creating a three-dimensional network. Key interactions include:
This hydrogen bonding topology generates a C2₂(12) chain motif, a common structural feature in amino acid crystals with organic anions. The robustness of this network maintains structural integrity during initial pressure application, though bond angles deform above 1.3 GPa [2] [3]. Fourier-transform infrared (FTIR) spectroscopy confirms that carbonyl stretching frequencies (1596–1602 cm⁻¹) are consistent with over-coordinated carboxyl groups, a signature of strong H-bonding similar to transmembrane protein environments [4].
High-pressure Raman spectroscopy reveals two reversible solid-solid phase transitions at 1.3 GPa and 4.6 GPa when compressing DL-norvaline to 8.2 GPa. Evidence includes:
These transitions correlate with anisotropic compression of the unit cell, where the b-axis (alkyl stacking direction) compresses 30% more than the a- and c-axes. Density functional theory (DFT) simulations attribute the initial transition to hydrogen bond rearrangement, while the 4.6 GPa transition involves side-chain reorientation and buckling of carbon skeletons [2]. Above 6.3 GPa, irreversible amorphization occurs, distinguished by broadening of Raman peaks and loss of crystallinity.
DL-Norvaline exhibits distinct transition pressures compared to branched-chain analogs:
Table 2: Phase Transition Pressures in Aliphatic Amino Acids
Amino Acid | Transition Pressures (GPa) | Space Group Changes |
---|---|---|
DL-Norvaline | 1.3, 4.6 | C2/c → P2₁/c → Amorphous |
DL-Leucine | 2.4–3.2 | P2₁2₁2₁ → P2₁ |
L-Methionine | 2.2 | P2₁2₁2₁ → P2₁ |
β-Alanine | 6.3 | Pbca → P2₁/c |
This comparison demonstrates that linear side chains (norvaline) undergo transitions at lower pressures than branched analogs (leucine, valine). The reduced steric hindrance in linear chains facilitates sliding between molecular bilayers under stress. Racemic crystals (DL-forms) consistently show higher pressure stability than enantiopure crystals (L-forms) due to denser packing efficiencies. For example, DL-norvaline maintains crystallinity up to 8.2 GPa, whereas L-norvaline amorphizes below 6 GPa [2] [7].
Cooling DL-norvaline induces a reversible martensitic transition at 190 K (Tβ→α), characterized by:
Terahertz time-domain spectroscopy (THz-TDS) detects soft-mode dynamics near 2.0 THz that vanish below Tβ→α, confirming displacive character. Grain size critically influences transition kinetics: crystals with ≤5 μm grains transition at 180 K, while macroscopic crystals (125–250 μm) transition at 190 K. This size dependence suggests nucleation-limited kinetics, where smaller grains introduce defects that lower the energy barrier for phase transformation [5] [7]. Doping with norleucine (homolog with +CH₂ unit) suppresses Tβ→α by 20 K, confirming that hydrophobic side-chain interactions drive the transition [5].
Molecular dynamics (MD) simulations reveal two distinct transition mechanisms:
Simulated enthalpy changes (ΔH = 0.8 kJ/mol) match experimental differential scanning calorimetry data and confirm the transition is first-order. The energy landscape shows three minima corresponding to:
These simulations explain thermosalient behavior (crystal jumping) through strain accumulation during rapid α→β transitions [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0